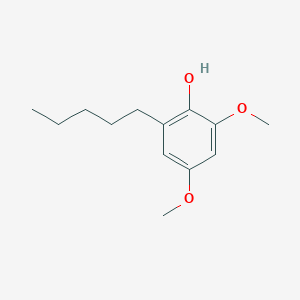![molecular formula C28H30O4 B14141573 1,3-Benzenedicarboxylic acid, bis[4-(1,1-dimethylethyl)phenyl] ester CAS No. 3927-14-8](/img/structure/B14141573.png)
1,3-Benzenedicarboxylic acid, bis[4-(1,1-dimethylethyl)phenyl] ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenedicarboxylic acid, bis[4-(1,1-dimethylethyl)phenyl] ester is an organic compound with a complex structure. It is a derivative of benzenedicarboxylic acid, where the carboxylic acid groups are esterified with 4-(1,1-dimethylethyl)phenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylic acid, bis[4-(1,1-dimethylethyl)phenyl] ester typically involves the esterification of 1,3-benzenedicarboxylic acid with 4-(1,1-dimethylethyl)phenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
1,3-Benzenedicarboxylic acid, bis[4-(1,1-dimethylethyl)phenyl] ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 1,3-benzenedicarboxylic acid and 4-(1,1-dimethylethyl)phenol.
Oxidation: The phenyl groups can be oxidized to form quinones or other oxidized derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Reagents such as nitric acid for nitration, and halogens (chlorine, bromine) for halogenation, are commonly used.
Major Products Formed
Hydrolysis: 1,3-Benzenedicarboxylic acid and 4-(1,1-dimethylethyl)phenol.
Oxidation: Quinones or other oxidized phenyl derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
科学的研究の応用
1,3-Benzenedicarboxylic acid, bis[4-(1,1-dimethylethyl)phenyl] ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a plasticizer, stabilizer, or additive in various industrial products, including plastics and coatings.
作用機序
The mechanism of action of 1,3-Benzenedicarboxylic acid, bis[4-(1,1-dimethylethyl)phenyl] ester depends on its specific application. In biological systems, it may interact with cellular components, such as proteins or nucleic acids, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, or van der Waals forces. These interactions can influence the compound’s biological activity and efficacy.
類似化合物との比較
Similar Compounds
1,3-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: Another ester derivative of 1,3-benzenedicarboxylic acid, commonly used as a plasticizer.
1,3-Benzenedicarboxylic acid, dimethyl ester: A simpler ester derivative used in various chemical syntheses.
1,3-Benzenedicarboxylic acid, bis(1-methylethyl) ester: Similar in structure but with different ester groups, leading to variations in physical and chemical properties.
Uniqueness
1,3-Benzenedicarboxylic acid, bis[4-(1,1-dimethylethyl)phenyl] ester is unique due to the presence of bulky 4-(1,1-dimethylethyl)phenyl groups, which can influence its steric properties and reactivity. This uniqueness makes it suitable for specific applications where such steric effects are desirable.
特性
CAS番号 |
3927-14-8 |
|---|---|
分子式 |
C28H30O4 |
分子量 |
430.5 g/mol |
IUPAC名 |
bis(4-tert-butylphenyl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C28H30O4/c1-27(2,3)21-10-14-23(15-11-21)31-25(29)19-8-7-9-20(18-19)26(30)32-24-16-12-22(13-17-24)28(4,5)6/h7-18H,1-6H3 |
InChIキー |
ITDAQPXMOAPEJI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3=CC=C(C=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


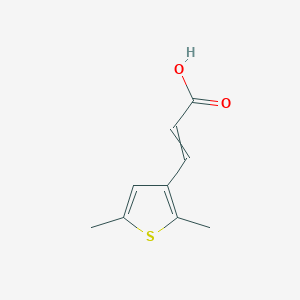
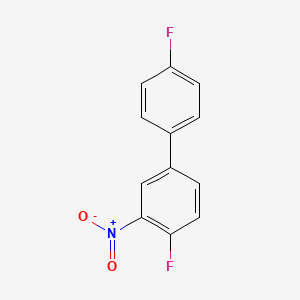
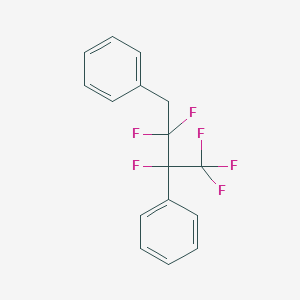

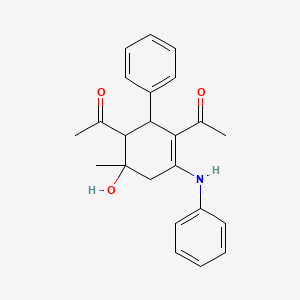
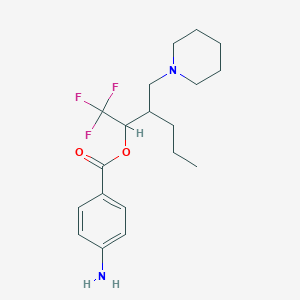
![2-[(1R,2R)-2-butylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14141527.png)

![(2E)-2-[1-(4-ethyl-5-oxotetrahydrofuran-2-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14141547.png)
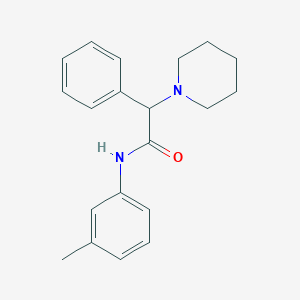
![2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B14141555.png)
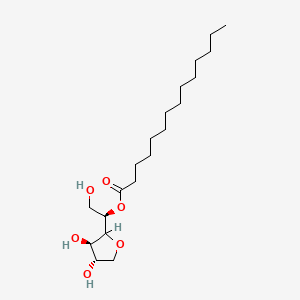
![(Z)-ethyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14141563.png)
